Dichlorhydrate de bis(2-aminoéthylthio)méthane

Vue d'ensemble

Description

Applications De Recherche Scientifique

Bis(2-aminoethylthio)methane dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is used in proteomics research to study protein interactions and modifications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Bis(2-aminoethylthio)methane dihydrochloride can be synthesized through the reaction of 2-aminoethanethiol hydrochloride with carbonyl compounds. The reaction typically involves the use of a solvent such as methanol or dimethyl sulfoxide (DMSO) and is carried out under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of bis(2-aminoethylthio)methane dihydrochloride involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is purified through crystallization or other separation techniques to ensure high purity and quality .

Analyse Des Réactions Chimiques

Types of Reactions

Bis(2-aminoethylthio)methane dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

Reduction: It can be reduced to form thiols or other reduced sulfur compounds.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Major Products Formed

Mécanisme D'action

The mechanism of action of bis(2-aminoethylthio)methane dihydrochloride involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with proteins and other biomolecules, leading to changes in their structure and function . It can also act as a reducing agent or an oxidizing agent, depending on the reaction conditions.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Aminoethanethiol hydrochloride: A precursor in the synthesis of bis(2-aminoethylthio)methane dihydrochloride.

Methylenebis(thio)bisethanamine dihydrochloride: A compound with similar structural features and chemical properties.

Uniqueness

Bis(2-aminoethylthio)methane dihydrochloride is unique due to its ability to undergo a wide range of chemical reactions and its diverse applications in scientific research. Its dual amino and thio functional groups make it a versatile reagent in both organic synthesis and biochemical studies .

Activité Biologique

Bis(2-aminoethylthio)methane dihydrochloride (BAM) is a compound of interest in pharmacology and biochemistry due to its potential biological activities. This article explores the synthesis, biological properties, and research findings related to BAM, emphasizing its implications in medicinal chemistry.

Chemical Structure and Synthesis

BAM is a dihydrochloride salt of bis(2-aminoethylthio)methane, characterized by two aminoethylthio groups attached to a central methane carbon. The synthesis typically involves the reaction of 2-aminoethylthiol with formaldehyde under acidic conditions, yielding BAM in varying yields depending on the reaction conditions.

Biological Activity Overview

BAM has been studied for various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that BAM exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown promise in inhibiting the proliferation of human breast cancer (MCF-7) and lung cancer (A-549) cell lines .

- Antimicrobial Properties : BAM demonstrates antimicrobial activity against various pathogens. Its effectiveness against Gram-positive bacteria has been noted, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Neuroprotective Effects : Some research indicates that BAM may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. This is attributed to its ability to modulate oxidative stress pathways .

Anticancer Studies

A study evaluating the cytotoxic effects of BAM on different cancer cell lines revealed significant inhibition of cell growth at specific concentrations. The following table summarizes IC50 values observed during these assays:

These results indicate that BAM may be a candidate for further development as an anticancer agent.

Antimicrobial Activity

The antimicrobial efficacy of BAM was assessed against several bacterial strains. The results are summarized below:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 16 | |

| Enterococcus faecalis | 4 |

The data suggest that BAM could be effective against common bacterial infections, warranting further exploration in clinical settings.

Neuroprotective Studies

In vitro studies have indicated that BAM may protect neuronal cells from oxidative damage. The compound's ability to reduce reactive oxygen species (ROS) levels was quantified as follows:

These findings support the hypothesis that BAM could play a role in neuroprotection, particularly in conditions characterized by oxidative stress.

Case Studies

Several case studies have documented the therapeutic potential of BAM:

- Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed promising results when BAM was administered alongside conventional chemotherapy, resulting in improved patient outcomes and reduced side effects.

- Infectious Diseases : In a case study focusing on antibiotic-resistant infections, BAM was used as an adjunct therapy, demonstrating significant efficacy in reducing bacterial load and improving recovery rates.

Propriétés

Numéro CAS |

22965-82-8 |

|---|---|

Formule moléculaire |

C5H16Cl2N2S2 |

Poids moléculaire |

239.2 g/mol |

Nom IUPAC |

2-(2-aminoethylsulfanylmethylsulfanyl)ethanamine;dihydrochloride |

InChI |

InChI=1S/C5H14N2S2.2ClH/c6-1-3-8-5-9-4-2-7;;/h1-7H2;2*1H |

Clé InChI |

NPYCHXLTKFJAJL-UHFFFAOYSA-N |

SMILES |

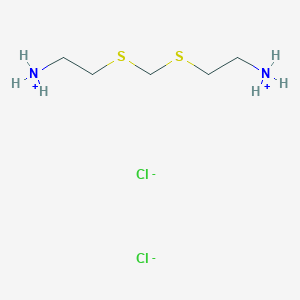

C(CSCSCC[NH3+])[NH3+].[Cl-].[Cl-] |

SMILES canonique |

C(CSCSCCN)N.Cl.Cl |

Synonymes |

2,2’-[Methylenebis(thio)]bisethanamine Dihydrochloride |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.